N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide
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Overview
Description
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that contains a benzothiazole and furan ring. Benzothiazoles are aromatic heterocyclic compounds with a wide range of biological activities . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a furan ring, and a carboxamide group. The benzothiazole ring is a bicyclic entity consisting of a benzene ring fused to a thiazole ring .Scientific Research Applications
Allosteric Modulation of M4 Receptor
CHEMBL2057376 has been identified as a positive allosteric modulator of the human M4 receptor . This application is significant in the field of neuropharmacology, as allosteric modulators can enhance or inhibit the activity of neurotransmitters, potentially offering therapeutic benefits for neurological disorders.
Anti-Inflammatory Activity
Compounds with similar structures to CHEMBL2057376 have shown anti-inflammatory activity comparable to that of standard ibuprofen . This suggests potential applications of CHEMBL2057376 in the treatment of inflammatory conditions.
COX-1 Inhibitory Activity
Similar compounds have demonstrated weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce pain and inflammation, indicating a potential application of CHEMBL2057376 in pain management.
Superior In Vivo PK Properties
CHEMBL2057376 has been identified as a novel muscarinic 4 (M4) receptor tool with superior in vivo PK (pharmacokinetic) properties . This means that the compound could have improved absorption, distribution, metabolism, and excretion (ADME) properties, making it a potentially more effective therapeutic agent.
Molecular Spectroscopy
The compound’s unique structure could make it a subject of interest in the field of molecular spectroscopy . Researchers could study its spectral properties to gain insights into its molecular structure and interactions.
Mechanism of Action
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-5-6-9(18-2)11-12(8)20-14(15-11)16-13(17)10-4-3-7-19-10/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZCIOXZASSUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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